tert-butyl 1-(but-3-ynyl)-1H-1,2,3-triazole-4-carboxylate
Overview
Description
tert-Butyl 1-(but-3-ynyl)-1H-1,2,3-triazole-4-carboxylate: is a chemical compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 1-(but-3-ynyl)-1H-1,2,3-triazole-4-carboxylate typically involves the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactionThe general procedure involves the reaction of an azide with an alkyne in the presence of a copper catalyst to form the triazole ring .
Industrial Production Methods: Industrial production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved safety. The use of automated systems can also enhance the reproducibility and efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 1-(but-3-ynyl)-1H-1,2,3-triazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, where nucleophiles replace a leaving group on the ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed:
Oxidation: Oxidized derivatives of the triazole ring.
Reduction: Reduced triazole derivatives.
Substitution: Substituted triazole compounds with various functional groups.
Scientific Research Applications
Chemistry: In chemistry, tert-butyl 1-(but-3-ynyl)-1H-1,2,3-triazole-4-carboxylate is used as a building block for the synthesis of more complex molecules. Its ability to undergo “click” reactions makes it valuable for constructing diverse chemical libraries.
Biology: In biological research, this compound can be used as a probe for studying enzyme activities and protein interactions. The triazole ring’s stability and bioorthogonality make it suitable for labeling biomolecules in living systems .
Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Its unique structure allows for the development of novel therapeutic agents targeting various diseases.
Industry: In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings. Its versatility in chemical modifications makes it a valuable component in material science .
Mechanism of Action
The mechanism of action of tert-butyl 1-(but-3-ynyl)-1H-1,2,3-triazole-4-carboxylate involves its interaction with specific molecular targets. The triazole ring can form stable complexes with metal ions, which can influence various biochemical pathways. Additionally, the compound’s ability to undergo “click” reactions allows it to be used in bioorthogonal chemistry, where it can label and track biomolecules without interfering with their natural functions .
Comparison with Similar Compounds
- tert-Butyl 1-(4-(trifluoromethyl)phenyl)but-3-yn-2-ylcarbamate
- tert-Butyl 2-(3-hydroxyprop-1-ynyl)pyridin-3-yl carbonate
- 3-Phenyl-N-(3-phenyl-prop-2-ynyl)-acrylamide
Uniqueness: tert-Butyl 1-(but-3-ynyl)-1H-1,2,3-triazole-4-carboxylate stands out due to its triazole ring, which provides unique chemical reactivity and stability. Its ability to participate in “click” reactions with high efficiency and selectivity makes it a valuable tool in various scientific and industrial applications .
Properties
IUPAC Name |
tert-butyl 1-but-3-ynyltriazole-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2/c1-5-6-7-14-8-9(12-13-14)10(15)16-11(2,3)4/h1,8H,6-7H2,2-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUKLDNRSKHNLPI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CN(N=N1)CCC#C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401135418 | |
Record name | 1H-1,2,3-Triazole-4-carboxylic acid, 1-(3-butyn-1-yl)-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401135418 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1851932-29-0 | |
Record name | 1H-1,2,3-Triazole-4-carboxylic acid, 1-(3-butyn-1-yl)-, 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1851932-29-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-1,2,3-Triazole-4-carboxylic acid, 1-(3-butyn-1-yl)-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401135418 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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